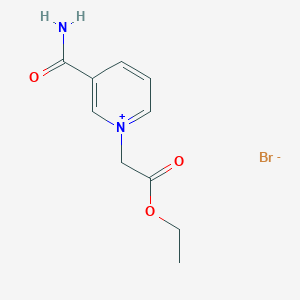![molecular formula C18H16N2 B14300790 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 114480-42-1](/img/structure/B14300790.png)
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is a heterocyclic compound belonging to the family of pyridocarbazoles. This compound is structurally related to ellipticine, a well-known natural product with significant biological activities, particularly in anticancer research . The unique structure of this compound makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be an acetylcarbazole, which undergoes alkylation with dimethyl sulfate to form an N-methyl derivative. This intermediate is then converted to the desired product through a series of reactions, including the Willgerodt reaction and hydrolysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential anticancer properties, similar to those of ellipticine. The compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a promising candidate for developing new anticancer agents . Additionally, its photophysical properties make it useful in the development of light-emitting diodes and other photonic devices .
Wirkmechanismus
The mechanism of action of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves intercalation with DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is structurally similar to other pyridocarbazole alkaloids, such as ellipticine and olivacine. These compounds share a common tetracyclic structure and exhibit similar biological activities, particularly in anticancer research . this compound is unique due to its specific methylation pattern, which may influence its chemical reactivity and biological activity. Other similar compounds include 1,5-Dimethyl-6H-pyridazino[4,5-B]carbazole and 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole .
Eigenschaften
CAS-Nummer |
114480-42-1 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1,5,11-trimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-13-8-9-19-12(3)16(13)11(2)17-14-6-4-5-7-15(14)20-18(10)17/h4-9,19H,1-3H3 |
InChI-Schlüssel |
LFEKVEOWVMTRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CNC(=C2C(=C3C1=NC4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
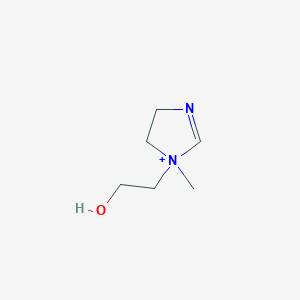

![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
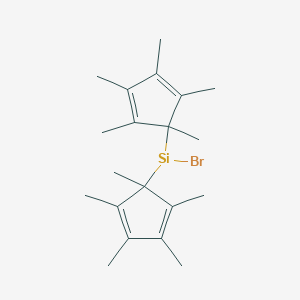
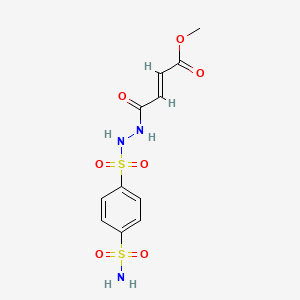
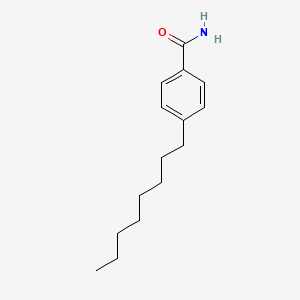
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
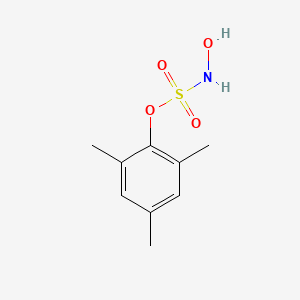

![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
